molecular formula C23H24ClN5O4 B2744571 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-70-8

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2744571
CAS-Nummer: 335403-70-8
Molekulargewicht: 469.93
InChI-Schlüssel: CEOYZMDVSMMOQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This purine-2,6-dione derivative is characterized by a 4-chlorophenoxy-2-hydroxypropyl group at position 7, a methyl group at position 3, and a phenethylamino substituent at position 6.

Eigenschaften

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O4/c1-28-20-19(21(31)27-23(28)32)29(13-17(30)14-33-18-9-7-16(24)8-10-18)22(26-20)25-12-11-15-5-3-2-4-6-15/h2-10,17,30H,11-14H2,1H3,(H,25,26)(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOYZMDVSMMOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione , often referred to in the literature as a purine derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN5O3C_{19}H_{22}ClN_5O_3. Its structure features a purine core with various substituents that contribute to its biological activity. The presence of the 4-chlorophenoxy group and the phenethylamino moiety are particularly significant in modulating receptor interactions.

Research indicates that this compound primarily acts as an adenosine receptor antagonist , specifically targeting the A2A receptor . This interaction is critical as A2A receptors are involved in numerous physiological processes, including neurotransmission and inflammation.

  • Adenosine Receptor Modulation : The compound's antagonistic properties at A2A receptors suggest potential applications in treating conditions such as Parkinson's disease and other neurodegenerative disorders where adenosine signaling is dysregulated .
  • Neuroprotective Effects : Studies have shown that compounds with similar structures can exhibit neuroprotective effects by inhibiting excessive adenosine signaling, which is often associated with neurotoxic states .

Pharmacological Profiles

The pharmacological profile of this compound has been characterized through various assays:

  • Binding Affinity : It demonstrates high affinity for A2A receptors with an IC50 value indicating effective displacement of radiolabeled ligands from these receptors.
  • Functional Assays : In vitro studies have shown that this compound can inhibit cAMP accumulation in response to adenosine, confirming its role as an antagonist .

Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of A2A antagonists, researchers found that the administration of this compound significantly reduced neuronal cell death in models of excitotoxicity. The protective effect was attributed to the blockade of adenosine-mediated pathways that lead to apoptosis .

Study 2: Behavioral Models

In animal models of Parkinson's disease, treatment with this compound resulted in improved motor function and reduced catalepsy. These findings suggest that antagonism at A2A receptors may enhance dopaminergic signaling in the striatum, providing symptomatic relief in Parkinsonian symptoms .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
A2A Receptor AntagonismHigh binding affinity (IC50 values)
NeuroprotectionReduced neuronal death in excitotoxic models
Motor Function ImprovementEnhanced motor performance in Parkinson's models

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Studies have demonstrated its effectiveness against specific types of tumors, such as breast and colon cancer cells.
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases. Its ability to inhibit cytokine production has been a focal point in recent research.
  • Antiviral Activity :
    • Preliminary studies suggest that this purine derivative may possess antiviral properties. It has been tested against several viruses, with results indicating potential efficacy in inhibiting viral replication. This application is particularly relevant in the context of emerging viral infections.

Biochemical Applications

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of certain enzymes involved in nucleotide metabolism. This property is crucial for understanding its role in cellular processes and could lead to therapeutic applications in metabolic disorders.
  • Signal Transduction Modulation :
    • Research indicates that the compound may influence signal transduction pathways linked to cell growth and differentiation. Its interaction with specific receptors can alter signaling cascades, which is essential for developing targeted therapies.

Medicinal Chemistry

  • Drug Design and Development :
    • The unique structural features of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione make it a candidate for further modifications aimed at enhancing its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects.
  • Combination Therapies :
    • There is growing interest in using this compound in combination with other therapeutic agents to enhance treatment efficacy, particularly in cancer therapy where multidrug resistance is a challenge.

Case Studies

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant inhibition of breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study BAnti-inflammatory ActivityShowed reduction in pro-inflammatory cytokines in LPS-stimulated macrophages.
Study CAntiviral PropertiesIn vitro tests indicated a reduction in viral load for specific RNA viruses at sub-micromolar concentrations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 8) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound Phenethylamino ~480 Hypothesized kinase or CNS modulation
8-(1-Pyrrolidinyl) analog Pyrrolidinyl 419.87 Improved metabolic stability (no stereocenters)
8-[(3-Methoxypropyl)amino] analog 3-Methoxypropylamino ~490 Enhanced solubility due to polar methoxy group
8-(3,3,3-Trifluoropropyl) analog (3-29A) Trifluoropropyl 293.25 Retained caffeine-like analgesic activity
8-(Piperazin-1-yl) analog (F-168) Piperazinyl Not specified Potent antithrombotic activity
8-(6-Methylpyridin-2-yloxy) analog (3j) Pyridinyloxy Not specified Abolished CNS activity, retained analgesia

Key Observations:

Position 8 Substitutions Dictate Activity: Phenethylamino (target compound): Likely enhances lipophilicity and receptor binding, similar to kinase inhibitors with arylalkylamino groups . Piperazinyl (F-168): Demonstrated superior antithrombotic efficacy over clinical standards like tirofiban, suggesting critical interactions with platelet glycoprotein IIb/IIIa receptors . Trifluoropropyl (3-29A): Retained analgesic effects but lost CNS stimulation, indicating a dissociation of pharmacological effects via fluorinated substitutions .

The 3-methoxypropylamino analog introduces a polar group, which may enhance aqueous solubility but reduce membrane permeability .

Table 2: Activity Profiles of Select Analogs

Compound Model/Assay Result vs. Control Reference
F-168 (Piperazinyl analog) Ferric chloride-induced thrombosis 2× higher efficacy than tirofiban
3j (Pyridinyloxy analog) Rodent analgesia models Retained analgesia, no CNS effects
3-29A (Trifluoropropyl analog) Analgesic screening ED₅₀ = 15 mg/kg (vs. 20 mg/kg for caffeine)

Mechanistic Insights:

  • The phenethylamino group in the target compound may mimic tyrosine kinase inhibitor scaffolds (e.g., imatinib), where bulky arylalkyl groups occupy hydrophobic pockets .
  • Piperazinyl and pyrrolidinyl analogs exhibit divergent therapeutic applications (antithrombotic vs. metabolic stability), highlighting the versatility of position 8 modifications .

Q & A

Q. Table 1. Substituent Effects on Bioactivity

Substituent (Position)Observed ActivityReference
8-PhenethylaminoA₂ₐ antagonism (IC₅₀ = 120 nM)
8-Mercapto (e.g., compound 11c)Reduced A₁ affinity (IC₅₀ >1 μM)
4-Chlorophenoxy (7-position)Enhanced metabolic stability

Conflict Resolution Example : If 8-phenethylamino shows A₂ₐ antagonism but 8-mercapto analogs lack activity, prioritize molecular dynamics simulations to assess steric/electronic clashes in the binding pocket .

Advanced: What strategies mitigate instability of the 2-hydroxypropyl group during storage or biological assays?

Methodological Answer:

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis of the hydroxypropyl group .
  • Buffered Solutions : Use pH 7.4 PBS with antioxidants (e.g., 0.1% ascorbic acid) during in vitro assays to reduce oxidative degradation .
  • Stability-Indicating HPLC : Monitor degradation products using C18 columns (gradient: 10–90% MeCN in H₂O) with UV detection at 254 nm .

Advanced: How can researchers validate the selectivity of this compound against off-target kinases or GPCRs?

Methodological Answer:

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1 μM concentration to identify off-target inhibition .
  • GPCR Screening : Radioligand binding assays (e.g., ³H-CCPA for adenosine receptors) with counter-screening against adrenergic or dopaminergic receptors .
  • CRISPR/Cas9 Knockout Models : Validate target specificity using A₂ₐ receptor-knockout cell lines to confirm loss of activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.